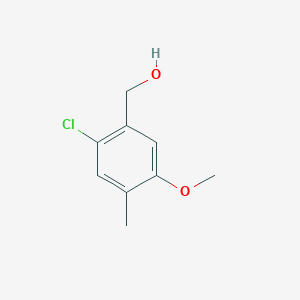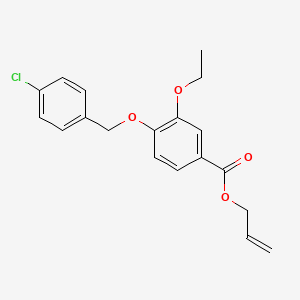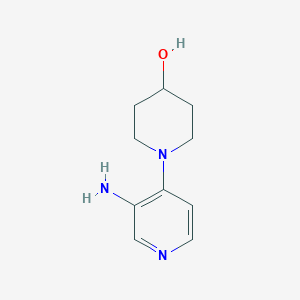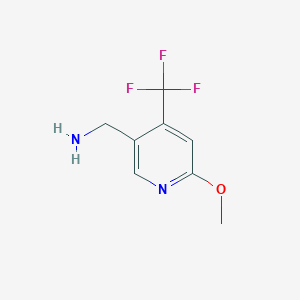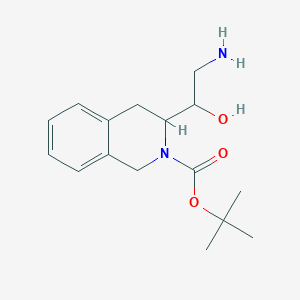
tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino alcohol moiety, and a dihydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core, which can be achieved through Pictet-Spengler condensation of a β-phenylethylamine derivative with an aldehyde.
Introduction of the Amino Alcohol Moiety: The amino alcohol moiety can be introduced via reductive amination of the corresponding ketone with an amine, followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the isoquinoline core or the amino alcohol moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline core.
科学研究应用
Chemistry
In chemistry, tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The amino alcohol moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The isoquinoline core can also play a role in binding to specific proteins, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 3-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 3-(2-hydroxypropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups. The presence of both an amino alcohol moiety and a tert-butyl ester group provides distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-amino-1-hydroxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-12-7-5-4-6-11(12)8-13(18)14(19)9-17/h4-7,13-14,19H,8-10,17H2,1-3H3 |
InChI 键 |
JIGHYQQMVQEWIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


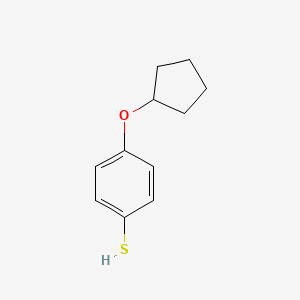
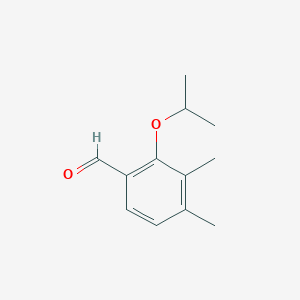
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)
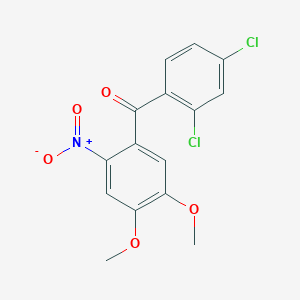

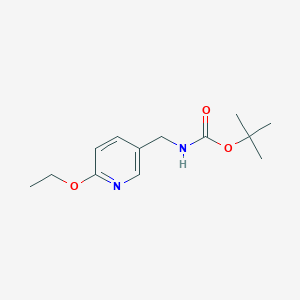
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)

